molecular formula C16H17NO3 B12570074 3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide CAS No. 185448-32-2

3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide

Cat. No.: B12570074
CAS No.: 185448-32-2
M. Wt: 271.31 g/mol
InChI Key: RRCDYWNEHCTXCG-UHFFFAOYSA-N
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Description

3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a 1,1-dimethyl-2-(2-methoxyphenyl)-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with acetone in the presence of a base to form 1,1-dimethyl-2-(2-methoxyphenyl)-2-propanone. This intermediate is then reacted with pyridine N-oxide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a pyridine ring with a methoxyphenyl group and an oxoethyl substituent makes it a versatile compound in various fields of research.

Properties

CAS No.

185448-32-2

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-methyl-2-(1-oxidopyridin-1-ium-3-yl)propan-1-one

InChI

InChI=1S/C16H17NO3/c1-16(2,12-7-6-10-17(19)11-12)15(18)13-8-4-5-9-14(13)20-3/h4-11H,1-3H3

InChI Key

RRCDYWNEHCTXCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C[N+](=CC=C1)[O-])C(=O)C2=CC=CC=C2OC

Origin of Product

United States

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